![molecular formula C23H19BrN4O3 B2592359 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 846587-69-7](/img/structure/B2592359.png)
2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.334. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application 1: Protodeboronation of Pinacol Boronic Esters
- Summary of the Application: This research focuses on the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis . The process involves a radical approach to protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Methods of Application: The protocol involves pairing the protodeboronation with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Results or Outcomes: The research resulted in a valuable but previously unknown transformation, the formal anti-Markovnikov alkene hydromethylation .
Application 2: Biological Potential of Indole Derivatives
- Summary of the Application: Indole derivatives, which include compounds similar to the one you mentioned, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: Researchers synthesize various scaffolds of indole to screen for different pharmacological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes: The research revealed that indole derivatives have diverse biological activities and also have immeasurable potential to be explored for newer therapeutic possibilities .
Application 3: Hydrogen-Bonding Patterns Study
- Summary of the Application: This research focuses on studying the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
- Methods of Application: The compound 2-amino-5-bromopyridine is used to study the hydrogen-bonding patterns in its cocrystal with benzoic acid . This involves analyzing the crystal structure and observing the hydrogen-bonding interactions .
- Results or Outcomes: The study provides insights into the hydrogen-bonding patterns in the cocrystal, which can be useful for understanding the properties and behavior of similar compounds .
Application 4: Labeling of Model Reducing-End Oligosaccharides
- Summary of the Application: 2-Amino-5-bromopyridine is used for labeling of model reducing-end oligosaccharides via reductive amination .
- Methods of Application: The compound is used as a reagent in the process of reductive amination, which involves the conversion of a carbonyl group to an amine . This method is used to label reducing-end oligosaccharides, which are carbohydrates that have a free aldehyde or ketone group .
- Results or Outcomes: The use of 2-amino-5-bromopyridine in this application allows for the effective labeling of reducing-end oligosaccharides, which can be useful in various biochemical studies .
Application 5: Synthesis of Polycyclic Azaarenes
- Summary of the Application: The compound 2-amino-5-bromopyridine is used in the synthesis of polycyclic azaarenes . These are nitrogen-containing polycyclic aromatic compounds that have potential applications in various fields, including materials science and medicinal chemistry.
- Methods of Application: The synthesis of polycyclic azaarenes involves complex organic reactions, where 2-amino-5-bromopyridine serves as a key building block .
- Results or Outcomes: The successful synthesis of polycyclic azaarenes provides a pathway to create new materials and drugs .
Application 6: Labeling of Model Reducing-End Oligosaccharides
- Summary of the Application: 2-Amino-5-bromopyridine is used for labeling of model reducing-end oligosaccharides via reductive amination . This is important in biochemical studies where tracking and identification of specific oligosaccharides are required.
- Methods of Application: The compound is used as a reagent in the process of reductive amination, which involves the conversion of a carbonyl group to an amine . This method is used to label reducing-end oligosaccharides, which are carbohydrates that have a free aldehyde or ketone group .
- Results or Outcomes: The use of 2-amino-5-bromopyridine in this application allows for the effective labeling of reducing-end oligosaccharides, which can be useful in various biochemical studies .
Propiedades
IUPAC Name |
2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-13-9-19-21(23(29)28(13)12-15-5-3-4-8-27-15)20(17(11-25)22(26)31-19)16-10-14(24)6-7-18(16)30-2/h3-10,20H,12,26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYAZIQQDKGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

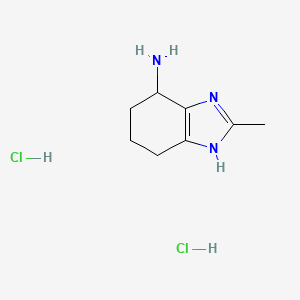
![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)
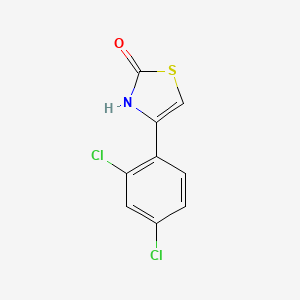
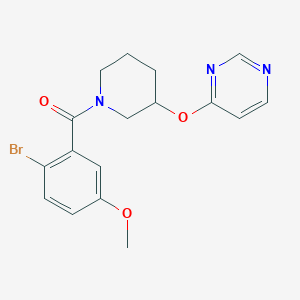
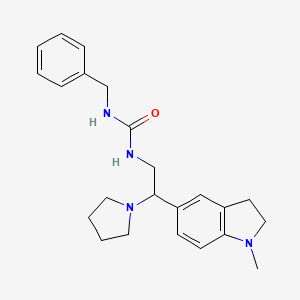
![N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592285.png)
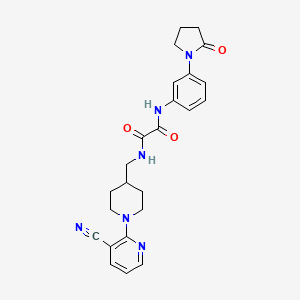
![N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide](/img/structure/B2592287.png)
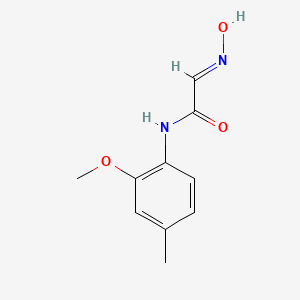
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2592290.png)
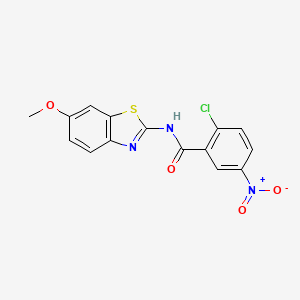
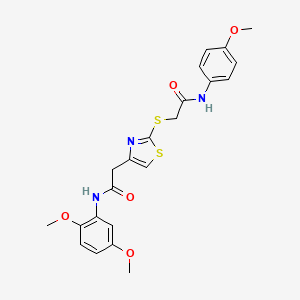
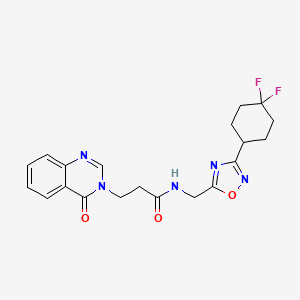
![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide](/img/structure/B2592299.png)